molecular formula C11H11N3O B1332646 (Z)-N-{1-[4-(IMIDAZOL-1-YL)PHENYL]ETHYLIDENE}HYDROXYLAMINE

(Z)-N-{1-[4-(IMIDAZOL-1-YL)PHENYL]ETHYLIDENE}HYDROXYLAMINE

Cat. No.: B1332646
M. Wt: 201.22 g/mol
InChI Key: XHUOZYQEOZTAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-{1-[4-(IMIDAZOL-1-YL)PHENYL]ETHYLIDENE}HYDROXYLAMINE is an organic compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethanone oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-{1-[4-(IMIDAZOL-1-YL)PHENYL]ETHYLIDENE}HYDROXYLAMINE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-{1-[4-(IMIDAZOL-1-YL)PHENYL]ETHYLIDENE}HYDROXYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.

    Substitution: The imidazole ring can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction may produce amines.

Scientific Research Applications

(Z)-N-{1-[4-(IMIDAZOL-1-YL)PHENYL]ETHYLIDENE}HYDROXYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-N-{1-[4-(IMIDAZOL-1-YL)PHENYL]ETHYLIDENE}HYDROXYLAMINE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing biochemical pathways. The oxime group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(1H-imidazol-1-yl)phenyl]methanamine
  • 4-(1H-imidazol-1-yl)phenol
  • 1-[4-(1H-imidazol-1-yl)phenyl]ethanone

Uniqueness

(Z)-N-{1-[4-(IMIDAZOL-1-YL)PHENYL]ETHYLIDENE}HYDROXYLAMINE is unique due to the presence of both the imidazole ring and the oxime groupThe oxime group provides additional functionality compared to similar compounds, enabling unique interactions and reactions .

Properties

IUPAC Name

N-[1-(4-imidazol-1-ylphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-9(13-15)10-2-4-11(5-3-10)14-7-6-12-8-14/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUOZYQEOZTAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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